N-(piperidin-4-yl)aminosulfonamide hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Target Engagement

Researchers designing kinase inhibitors often encounter limited hydrogen-bonding capacity with standard sulfonamide building blocks (2 HBD). N-(Piperidin-4-yl)aminosulfonamide hydrochloride (CAS 1258327-27-3) provides a sulfamide pharmacophore with 4 H-bond donors-enabling bidentate hinge-region interactions critical for target potency. • 95% purity HCl salt ensures reproducible DMSO/buffer solubilization for IC50 assays. • TPSA 92.6 Ų balances CNS permeability with target engagement; 2 rotatable bonds confer conformational rigidity. • Validated scaffold in cobicistat synthetic routes and nanomolar carbonic anhydrase inhibitor programs.

Molecular Formula C5H14ClN3O2S
Molecular Weight 215.7
CAS No. 1258327-27-3
Cat. No. B2603151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)aminosulfonamide hydrochloride
CAS1258327-27-3
Molecular FormulaC5H14ClN3O2S
Molecular Weight215.7
Structural Identifiers
SMILESC1CNCCC1NS(=O)(=O)N.Cl
InChIInChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-5-1-3-7-4-2-5;/h5,7-8H,1-4H2,(H2,6,9,10);1H
InChIKeyAZIHTMDOMMPZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidin-4-yl)aminosulfonamide Hydrochloride Procurement Guide


N-(Piperidin-4-yl)aminosulfonamide hydrochloride (CAS 1258327-27-3), also known as 4-(sulfamoylamino)piperidine hydrochloride, is a small-molecule chemical intermediate belonging to the sulfamide class [1]. It features a piperidine ring substituted at the 4-position with a sulfamoylamino (-NHSO2NH2) group, supplied as a hydrochloride salt [1]. With a molecular formula of C5H14ClN3O2S and a molecular weight of 215.70 g/mol [1], this compound serves as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors, receptor modulators, and antiviral agents [2]. Unlike common sulfonamides, the terminal -NH2 of the sulfamide moiety provides an additional hydrogen bond donor, altering target engagement profiles [1].

Scaffold Sulfamide (-NHSO2NH2) on piperidine ring 4-position substitution; distinct HBD profile
Form Hydrochloride salt, solid powder Supports gravimetric handling and aqueous dissolution
Workflow Intermediate for kinase inhibitors, antivirals, SAR probes Sulfamide -NH2 enables downstream urea/thiourea formation

Why This Sulfamide Scaffold Cannot Be Replaced by Common Analogs


Substituting N-(piperidin-4-yl)aminosulfonamide hydrochloride with seemingly similar piperidine-sulfonamide derivatives is chemically invalid due to fundamental differences in the sulfamide (-NHSO2NH2) versus sulfonamide (-NHSO2R) pharmacophore. The target compound possesses a terminal -NH2 that acts as an additional hydrogen bond donor, as reflected in its computed Hydrogen Bond Donor Count of 4, compared to only 2 for N-(piperidin-4-yl)benzenesulfonamide and piperidine-4-sulfonamide [1]. This structural distinction alters both intermolecular interaction potential and physicochemical properties such as Topological Polar Surface Area (TPSA: 92.6 Ų vs. 66.6–80.6 Ų for sulfonamide analogs) [1]. Furthermore, the hydrochloride salt form (Sigma-Aldrich purity 95%) confers solubility and handling advantages over free-base analogs, directly impacting experimental reproducibility in biological assays [2].

Target Compound Sulfamide -NHSO2NH2 (4 HBD) Hydrochloride salt; TPSA 92.6 Ų; 4-position
Sulfonamide Analogs -NHSO2R (2 HBD) Free base; TPSA 66.6–80.6 Ų; missing terminal -NH2 may alter target engagement
4-substituted regioisomer Direct NH attachment; 2 rotatable bonds
3-substituted regioisomer Methylene linker; 3 rotatable bonds Spatial presentation of sulfamide differs; may shift SAR conclusions

Quantitative Differentiation Evidence for Compound Selection


Enhanced Hydrogen Bond Donor Capacity

N-(Piperidin-4-yl)aminosulfonamide hydrochloride possesses a sulfamide group (-NHSO2NH2) with a terminal primary amine, resulting in 4 hydrogen bond donors (HBD) versus only 2 HBD for the sulfonamide comparators piperidine-4-sulfonamide and N-(piperidin-4-yl)benzenesulfonamide [1]. This structural feature is critical for engaging biological targets requiring bidentate or tridentate hydrogen bonding, such as carbonic anhydrase isoforms and kinase hinge regions [2].

H-Bond Donor Count
Class-level
4 HBD vs 2 HBD
+100% over sulfonamide analogs (PubChem computed)
Supports target engagement requiring bidentate/tridentate H-bonding
Class-level inference; validate in specific target context
Medicinal Chemistry Fragment-Based Drug Discovery Target Engagement

Higher Topological Polar Surface Area

The target compound exhibits a TPSA of 92.6 Ų, compared to 66.6 Ų for N-(piperidin-4-yl)benzenesulfonamide and 80.6 Ų for piperidine-4-sulfonamide [1]. This 39% higher TPSA versus the benzenesulfonamide analog reflects the increased polarity from the terminal -NH2 of the sulfamide group, which impacts membrane permeability and CNS penetration potential [2].

TPSA
Context-dependent
92.6 Ų
+39% vs benzenesulfonamide analog (66.6 Ų)
Altered permeability/CNS penetration potential
Cross-study comparison; verify with experimental logD/PAMPA
ADME Prediction Blood-Brain Barrier Penetration Physicochemical Profiling

Hydrochloride Salt Form for Enhanced Handling and Solubility

N-(Piperidin-4-yl)aminosulfonamide is supplied as a hydrochloride salt (CAS 1258327-27-3), confirmed by Sigma-Aldrich (purity 95%, salt data: Cl, physical form: powder) . The hydrochloride salt form improves aqueous solubility and solid-state stability compared to the free base form (CAS not assigned; free base MW ~179 g/mol), facilitating accurate compound weighing and dissolution for biological assays [1]. In contrast, the comparator N-(piperidin-4-yl)benzenesulfonamide (CAS 203663-15-4) is primarily available as a free base with limited aqueous solubility .

Salt Form & Handling
Specification review
HCl salt, powder (95%)
Free base analog is liquid/low-melting solid
May improve weighing accuracy and dissolution consistency
Supplier specification; lot-specific verification recommended
Compound Management Aqueous Solubility Assay Reproducibility

Regiochemical Precision: 4-Position Substitution

The target compound features sulfamoylamino substitution at the piperidine 4-position, as confirmed by its IUPAC name 4-(sulfamoylamino)piperidine hydrochloride [1]. In contrast, the regioisomer N-(piperidin-3-ylmethyl)aminosulfonamide (CAS 1017029-06-9) bears substitution at the 3-position via a methylene linker . This positional difference results in a lower rotatable bond count (2 vs. 3) and distinct spatial orientation of the sulfamide pharmacophore, which is critical for SAR studies in lead optimization programs [1].

Regiochemistry
Class-level
4-position (2 rot. bonds)
3-position isomer has 3 rot. bonds; different vector
Defines 3D pharmacophore presentation for SAR
Regioisomeric purity critical for hit validation
Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Synthetic Utility in Antiviral Intermediate Preparation

Piperidine sulfamoyl intermediates, structurally related to N-(piperidin-4-yl)aminosulfonamide hydrochloride, are explicitly claimed in patents for the synthesis of cobicistat, a cytochrome P450 3A inhibitor used as a pharmacokinetic enhancer in HIV therapy [1]. Patent WO2013/150362 and related filings describe crystalline piperidine sulfamoyl intermediates as key building blocks for cobicistat preparation with improved yield and quality [1]. While the target compound itself is not the exact intermediate claimed, its core sulfamoylamino-piperidine scaffold matches the structural motif required for these synthetic pathways [2].

Synthetic Utility
Reported
Cobicistat intermediate scaffold
Patent WO2013/150362 cites related sulfamoyl intermediates
Supports antiviral process chemistry research
Target compound not identical to patented intermediate; analogous reactivity
Antiviral Drug Synthesis Process Chemistry Cobicistat Intermediates

Lead-Like Molecular Properties

The molecular weight of N-(piperidin-4-yl)aminosulfonamide hydrochloride (215.70 g/mol) lies between the minimal fragment 4-aminopiperidine (100.16 g/mol) and the more complex N-(piperidin-4-yl)benzenesulfonamide (240.32 g/mol) [1]. This intermediate molecular weight, combined with 5 hydrogen bond acceptors (vs. 2 for 4-aminopiperidine), positions the target compound as a 'lead-like' scaffold suitable for fragment-to-lead optimization, whereas 4-aminopiperidine is a 'fragment-like' starting point lacking sulfamide functionality [2].

Lead-Like Properties
Class-level
MW 215.7; HBA 5
Between fragment (MW 100) and larger sulfonamide (MW 240)
Pre-installed sulfamide reduces synthetic steps from simple fragments
Interpret within rule-of-three guidelines for fragment growth
Fragment-Based Screening Lead-Likeness Library Design

Optimal Application Scenarios for Procurement


Kinase Inhibitor Fragment-to-Lead Optimization

In kinase drug discovery programs targeting the hinge region, the sulfamide group's 4 HBD capacity (vs. 2 for standard sulfonamides) enables bidentate hydrogen bonding with backbone carbonyl and NH groups [1]. The hydrochloride salt ensures reproducible solubilization in DMSO/aqueous buffer for biochemical IC50 determinations. The intermediate TPSA (92.6 Ų) balances potency with permeability for lead optimization. [See Evidence_Items 1 and 4]

Cobicistat-Related Antiviral Intermediate Synthesis

The sulfamoylamino-piperidine scaffold is a validated structural motif in patented synthetic routes to cobicistat, a CYP3A4 inhibitor used in HIV combination therapy [2]. The terminal -NH2 enables subsequent urea or thiourea formation not possible from N-(piperidin-4-yl)benzenesulfonamide. [See Evidence_Item 5]

Carbonic Anhydrase Isoform Selectivity Profiling

Sulfamide-based inhibitors have demonstrated low nanomolar potency against specific carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII) [3]. The target compound's sulfamide Zn-binding group, combined with the piperidine scaffold, provides a distinct selectivity profile versus classical aryl sulfonamide inhibitors (e.g., acetazolamide). The 4-position substitution geometry is critical for isoform discrimination. [See Evidence_Items 1 and 4]

CNS-Targeted Library Synthesis

With a TPSA of 92.6 Ų (within the CNS drug-likeness range of <140 Ų but above the typical <70 Ų for passive BBB permeation) [4], the compound is suited for designing CNS-penetrant libraries where active transporter engagement may be desirable. The 2 rotatable bonds confer conformational rigidity beneficial for target selectivity. [See Evidence_Item 2]

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-to-lead
High HBD count (4) for hinge-region bidentate binding
Biochemical IC50 reproducibility; DMSO/aqueous solubility
Cobicistat-related antiviral intermediate synthesis
Terminal -NH2 for urea/thiourea formation
Downstream functionalization consistency; patent-analog reactivity
Carbonic anhydrase isoform selectivity profiling
Sulfamide Zn-binding group with piperidine scaffold
Isoform selectivity compared to aryl sulfonamide controls
CNS-targeted library synthesis
TPSA 92.6 Ų (CNS drug-like range)
Permeability vs. solubility balance; PAMPA/BBB assay validation
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